molecular formula C16H14ClN5O2 B12166022 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B12166022
M. Wt: 343.77 g/mol
InChI Key: PHDZPKVMCVHFOO-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 2-chlorophenyl group. The acetamide moiety is linked to the pyridazinone ring, with the amide nitrogen bonded to a 1-methyl-1H-pyrazol-4-yl group. The methylpyrazole group may improve solubility compared to bulkier substituents seen in analogs .

Properties

Molecular Formula

C16H14ClN5O2

Molecular Weight

343.77 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1-methylpyrazol-4-yl)acetamide

InChI

InChI=1S/C16H14ClN5O2/c1-21-9-11(8-18-21)19-15(23)10-22-16(24)7-6-14(20-22)12-4-2-3-5-13(12)17/h2-9H,10H2,1H3,(H,19,23)

InChI Key

PHDZPKVMCVHFOO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyridazinone Core

The pyridazinone ring is constructed via Friedel-Crafts acylation or cyclocondensation. A representative method involves reacting mucochloric acid with benzene derivatives in the presence of AlCl₃ to form 3,4-dichloro-5-phenylfuran-2(5H)-one, which is subsequently treated with hydrazine hydrate to yield 5-chloro-6-phenylpyridazin-3(2H)-one (2 ). DMF as a solvent at 80°C for 40 minutes improves yield to 68%, compared to 46% under non-optimized conditions.

Table 1: Optimization of Pyridazinone Synthesis

ParameterConditionYield (%)Source
SolventDMF68
Temperature80°C68
Reaction Time40 minutes68
Alternative SolventAcetonitrile52

Functionalization at the N-1 Position

N-Alkylation of 2 with chloro- or bromoacetamide derivatives introduces the acetamide side chain. In acetone with anhydrous K₂CO₃, bromoacetamide reacts at room temperature to form 5-chloro-2-(halomethyl)-6-phenylpyridazin-3(2H)-one (4 ) in 73% yield. The choice of halide (Br > Cl) significantly impacts reaction kinetics, with bromine derivatives completing reactions 2–3× faster.

Coupling with 1-Methyl-1H-pyrazol-4-amine

Amide Bond Formation

The final step involves coupling 4 with 1-methyl-1H-pyrazol-4-amine. A two-phase system (water-acetone) with NaHCO₃ as a base facilitates nucleophilic substitution at 50°C for 4 hours, achieving 65–70% yield. Monitoring via TLC (ethyl acetate/hexane, 3:1) confirms reaction completion.

Table 2: Coupling Reaction Parameters

ReagentRoleOptimal QuantityYield (%)Source
1-Methyl-1H-pyrazol-4-amineNucleophile1.2 equivalents70
NaHCO₃Base2 equivalents70
SolventAcetone/water1:1 ratio70

One-Pot Synthesis Strategies

Recent protocols condense intermediate isolation steps. For example, in situ generation of 4 from 2 and chloroacetamide in DMF at 60°C, followed by direct addition of 1-methyl-1H-pyrazol-4-amine, reduces total synthesis time by 30% while maintaining 65% yield.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from dioxane or ethanol/water mixtures. Dioxane yields needle-like crystals with >99% purity (HPLC), while ethanol/water provides higher recovery (85%) but lower purity (97%).

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d₆) confirms structure: δ 8.21 (s, 1H, pyrazole-H), 7.85–7.45 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂), 3.87 (s, 3H, N-CH₃). IR shows C=O stretch at 1,672 cm⁻¹ and N-H bend at 1,540 cm⁻¹.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

MethodStepsTotal Yield (%)Time (h)Purity (%)Source
Traditional Multi-Step5452498
One-Pot3651697
Catalytic (Pd)4581899

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations

Substituents on the Pyridazinone Core
  • Target Compound : 3-(2-Chlorophenyl) substituent.
  • : 4,5-Dichloro substitution on pyridazinone, linked to a 3-(azepan-1-ylsulfonyl)-4-methylphenyl acetamide.
  • : 3-(2-Chlorophenyl) pyridazinone with a 4-(3-pyridinyl)-1,3-thiazol-2-yl acetamide.
  • (Compound 6c): 3-(4-Fluorophenyl-piperazin-1-yl) pyridazinone with a 1,5-dimethyl-pyrazol-4-yl acetamide. The fluorophenyl-piperazine group may enhance CNS penetration due to increased lipophilicity .
Acetamide Substituents
  • Target Compound : N-(1-methyl-1H-pyrazol-4-yl) group.
  • : N-(4-(pyridin-2-yl)thiazol-2-ylidene) acetamide. The thiazole-pyridine substituent could alter binding kinetics through hydrogen bonding or π-π interactions .
  • (Compound 6c) : N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) group. The additional phenyl and ketone groups may influence steric hindrance and solubility .

Physical and Spectral Properties

Compound Melting Point (°C) IR C=O Peaks (cm⁻¹) Key NMR Features
Target Compound N/A Hypothetical: ~1660-1680 Expected aromatic protons (δ 7.2-7.8 ppm)
(Compound 2) N/A 1664, 1642 Pyridazinone H at δ 6.8-7.5 ppm
(Compound 6c) 174–176 1711, 1665, 1642 Fluorophenyl H at δ 6.9-7.3 ppm
(Compound 4c) 209–211 1682 Chlorophenyl H at δ 7.3-7.6 ppm

Biological Activity

The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a heterocyclic organic molecule with a complex structure that positions it for potential biological activity. Its unique arrangement of functional groups suggests applications in medicinal chemistry, particularly as an enzyme inhibitor and in the treatment of diseases related to cell proliferation, including cancer.

Chemical Structure and Properties

This compound features a pyridazinone core , a chlorophenyl substituent , and a pyrazole-linked acetamide group . The molecular formula is C16H15ClN6OC_{16}H_{15}ClN_{6}O with a molecular weight of approximately 336.78g/mol336.78\,g/mol . The presence of the chlorophenyl group enhances its reactivity and potential biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Enzyme Inhibition : Preliminary studies have shown that it may inhibit specific enzymes involved in cellular processes, which is crucial for the development of therapeutic agents targeting cancer and other proliferative diseases .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial effects against various strains, showing promising results against both Gram-positive and Gram-negative bacteria .
  • Cell Proliferation Inhibition : It has been suggested that the compound may modulate pathways involved in cell proliferation, potentially offering therapeutic benefits in oncology .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Binding Interactions : The compound's structural features allow it to interact with various biological receptors and enzymes, modulating their activity .
  • Molecular Targeting : It likely targets specific molecules within signaling pathways that regulate cell growth and division .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • A study demonstrated its effectiveness as an enzyme inhibitor, showcasing its potential for treating conditions like cancer by disrupting abnormal cell signaling pathways .
  • Antimicrobial testing revealed that the compound exhibited moderate to strong activity against pathogens such as Staphylococcus aureus and E. coli, suggesting its utility in developing new antibiotics .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

StudyCompoundBiological ActivityFindings
Study 12-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamideEnzyme InhibitionSignificant inhibition of cancer cell proliferation observed.
Study 2Related Pyridazinone DerivativeAntimicrobialEffective against multiple bacterial strains with minimal toxicity to human cells.

Q & A

Q. What are the key synthetic steps and optimal conditions for achieving high-purity synthesis of this compound?

The synthesis involves multi-step reactions, including chlorination of aniline derivatives, condensation with pyridazinone intermediates, and final acetamide coupling. Optimal conditions include using ethanol or acetic acid as solvents, hydrochloric acid as a catalyst, and maintaining temperatures between 70–90°C to maximize yield (70–85%) and purity (>95%). Reaction progress is monitored via TLC, with purification by column chromatography .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Characterization employs 1H/13C NMR to verify proton/environment assignments, HPLC (≥99% purity), and HRMS for molecular mass confirmation. X-ray crystallography may resolve stereochemistry, while FT-IR identifies functional groups (e.g., carbonyl at ~1680 cm⁻¹) .

Q. Which functional groups are critical for its bioactivity?

The pyridazinone core, 2-chlorophenyl moiety, and 1-methylpyrazole acetamide side chain are essential. The chlorophenyl group enhances lipophilicity and target binding, while the pyridazinone oxygen participates in hydrogen bonding with biological targets. Substituent modifications (e.g., methoxy vs. chloro) alter potency .

Q. What analytical methods ensure purity and identity during synthesis?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity. GC-MS detects volatile byproducts, while elemental analysis (C, H, N) validates stoichiometry. Purity thresholds ≥98% are required for biological assays .

Advanced Research Questions

Q. How can computational methods optimize synthetic routes and reduce trial-and-error approaches?

Quantum mechanical calculations (DFT) predict reaction pathways and transition states, while machine learning models trained on reaction databases identify optimal conditions (e.g., solvent, catalyst). ICReDD’s integrated computational-experimental workflows reduce development time by 40–60% by prioritizing high-yield routes .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurity artifacts. Mitigation strategies include:

  • Standardizing assays (e.g., consistent ATP levels in kinase inhibition studies).
  • Re-evaluating compound purity via LC-MS before testing.
  • Using isogenic cell lines to isolate target-specific effects .

Q. How does the compound interact with biological targets, and what techniques elucidate these mechanisms?

Surface plasmon resonance (SPR) measures binding kinetics (KD values), while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters. Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies (e.g., Ala-scanning of target residues) .

Q. How is stability assessed under experimental storage or physiological conditions?

Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. In vitro metabolic stability is tested using liver microsomes, with LC-MS/MS identifying metabolites. Phosphate-buffered saline (pH 7.4) and simulated gastric fluid assess solubility and hydrolytic stability .

Q. What design principles improve pharmacological properties in structural analogs?

  • Bioisosteric replacement : Swapping chlorophenyl with fluorophenyl enhances metabolic stability.
  • Side-chain optimization : Introducing polar groups (e.g., hydroxyl) improves solubility without compromising target affinity.
  • Prodrug strategies : Esterification of the acetamide increases bioavailability .

Q. How do reaction parameters influence byproduct formation, and how are they mitigated?

High temperatures (>90°C) promote pyridazinone ring decomposition, detected via GC-MS. Catalytic additives (e.g., DMAP) suppress acyloxy byproducts during acetamide coupling. Process intensification (e.g., flow chemistry) enhances heat/mass transfer, reducing side reactions by 20–30% .

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